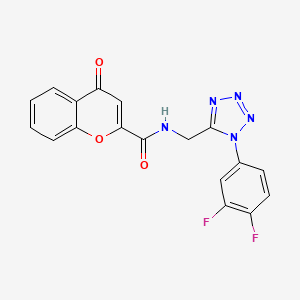

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

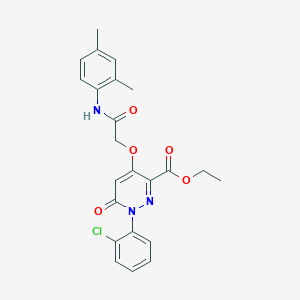

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C18H11F2N5O3 and its molecular weight is 383.315. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies : Innovative synthetic routes for derivatives of chromene compounds have been developed, showcasing the versatility of chromene as a core structure for further chemical modifications. For instance, methods involving etherification, oximation, and Beckmann rearrangement have been employed to synthesize complex chromene derivatives, highlighting the adaptability of this chemical scaffold in synthetic organic chemistry (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).

Microwave-Assisted Synthesis : The use of microwave irradiation has been explored to efficiently synthesize 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives. This approach has been noted for its environmental friendliness and enhanced reaction rates, yielding compounds with significant antimicrobial activity (J. Raval, B. N. Naik, & K. R. Desai, 2012).

Properties and Applications

Polymer Synthesis : Novel polymers incorporating chromene units have been synthesized, offering insights into the development of materials with potential applications in electronics and photonics. These polymers exhibit unique properties such as good solubility in polar solvents, high molecular weights, and the ability to form transparent, flexible films. Their synthesis and properties have been extensively studied, suggesting their utility in creating advanced materials with specific optical and electrical characteristics (M. Nechifor, 2009).

Chemosensors : Chromene derivatives have been investigated for their application as chemosensors. These studies have revealed that certain chromene compounds can act as highly selective and sensitive chemosensors for metal ions and other analytes, indicating their potential utility in environmental monitoring and diagnostic assays (Xianjiao Meng, Shengling Li, Wenbing Ma, Jianlong Wang, Zhiyong Hu, & D. Cao, 2018).

Biological Activities

- Antioxidant and Antimicrobial Activities : Some chromene derivatives have been synthesized and evaluated for their antioxidant and antimicrobial properties. Research has shown that these compounds exhibit significant activity, suggesting their potential as therapeutic agents or preservatives. The development of these compounds involves careful consideration of their structure-activity relationships to optimize their biological efficacy (Chitreddy V. Subbareddy & S. Sumathi, 2017).

Future Directions

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways this compound may affect. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural features, it may have potential effects on cellular processes such as cell proliferation, apoptosis, or signal transduction .

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N5O3/c19-12-6-5-10(7-13(12)20)25-17(22-23-24-25)9-21-18(27)16-8-14(26)11-3-1-2-4-15(11)28-16/h1-8H,9H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOOYSLGFWFSFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2538292.png)

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538296.png)

![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)

![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)

![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)